An In-depth Technical Guide to 1-(2,5-dimethyl-1H-pyrrol-3-yl)ethanone: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1-(2,5-dimethyl-1H-pyrrol-3-yl)ethanone: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core properties of 1-(2,5-dimethyl-1H-pyrrol-3-yl)ethanone, a key heterocyclic ketone. Also known by its synonym, 3-Acetyl-2,5-dimethylpyrrole, this compound serves as a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents. This document details its physicochemical characteristics, provides an in-depth analysis of its synthesis via established methodologies, explores its applications in medicinal chemistry, and outlines essential safety and handling protocols. The information presented is curated to support researchers and drug development professionals in leveraging this versatile molecule for their scientific endeavors.
Introduction and Compound Profile
1-(2,5-dimethyl-1H-pyrrol-3-yl)ethanone is a substituted pyrrole, a class of nitrogen-containing five-membered aromatic heterocycles that are fundamental components of many biologically active molecules. The presence of a ketone functional group at the 3-position and methyl groups at the 2- and 5-positions of the pyrrole ring imparts specific reactivity and steric properties, making it a desirable intermediate in the synthesis of more complex molecular architectures.
Below is a summary of the key identifiers for this compound:
| Identifier | Value |
| IUPAC Name | 1-(2,5-dimethyl-1H-pyrrol-3-yl)ethanone |
| Synonym | 3-Acetyl-2,5-dimethylpyrrole |
| CAS Number | 1500-94-3[1] |
| Molecular Formula | C₈H₁₁NO[1] |
| Molecular Weight | 137.18 g/mol [1] |
| Canonical SMILES | CC1=CC(=C(N1)C)C(=O)C[1] |
| InChI Key | PSUPUISQTBAWLO-UHFFFAOYSA-N[1] |
The structural representation of 1-(2,5-dimethyl-1H-pyrrol-3-yl)ethanone is depicted in the following diagram:
Caption: Chemical structure of 1-(2,5-dimethyl-1H-pyrrol-3-yl)ethanone.
Physicochemical and Spectroscopic Properties
The physicochemical properties of a compound are critical for its handling, formulation, and application in various chemical processes. While experimental data for 1-(2,5-dimethyl-1H-pyrrol-3-yl)ethanone is not extensively reported in publicly available literature, the properties of its precursor, 2,5-dimethylpyrrole, provide some context. 2,5-dimethylpyrrole is a liquid with a boiling point of 165 °C and is sparingly soluble in water.[2] For the title compound, a related derivative, Ethyl 4-acetyl-3,5-dimethylpyrrole-2-carboxylate, is noted to be slightly soluble in water and has a melting point of 140-143 °C.[3]
Spectroscopic data is indispensable for the unambiguous identification and characterization of chemical compounds. A study on a more complex derivative, 3-acetyl-2,5-dimethyl-1,4-diphenylpyrrole, reported that the calculated ¹H and ¹³C NMR chemical shifts were in good agreement with experimental values, highlighting the predictability of spectral features in this class of compounds.[4][5]
Synthesis Methodologies
The synthesis of 1-(2,5-dimethyl-1H-pyrrol-3-yl)ethanone can be approached through a few reliable synthetic routes. The most common strategies involve the initial formation of the 2,5-dimethylpyrrole core, followed by acylation at the 3-position.
Paal-Knorr Synthesis of the Pyrrole Core
The Paal-Knorr synthesis is a classic and efficient method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[6] In the case of 2,5-dimethylpyrrole, the reaction proceeds by the condensation of hexane-2,5-dione with an ammonia source.
A detailed protocol for the synthesis of the 2,5-dimethylpyrrole precursor is provided by Organic Syntheses.[7]
Experimental Protocol: Synthesis of 2,5-Dimethylpyrrole [7]
-
In a 500-mL Erlenmeyer flask equipped with an air-cooled reflux condenser, combine 100 g (0.88 mole) of acetonylacetone and 200 g (1.75 moles) of ammonium carbonate.
-
Heat the mixture in an oil bath at 100 °C until the effervescence ceases (approximately 60-90 minutes).
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Replace the air-cooled condenser with a water-cooled condenser and gently reflux the mixture at a bath temperature of 115 °C for an additional 30 minutes.
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After cooling, separate the upper, yellow layer containing the pyrrole.
-
Extract the lower aqueous layer with 15 mL of chloroform and combine the extract with the crude pyrrole.
-
Dry the combined organic phase over anhydrous calcium chloride.
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Purify the crude product by vacuum distillation to yield 2,5-dimethylpyrrole.
Caption: Paal-Knorr synthesis of 2,5-dimethylpyrrole.
Acylation of 2,5-Dimethylpyrrole
With the 2,5-dimethylpyrrole core in hand, the acetyl group can be introduced at the 3-position via electrophilic aromatic substitution. The Friedel-Crafts acylation and the Vilsmeier-Haack reaction are two prominent methods for this transformation. Given that both α-positions (2 and 5) are blocked by methyl groups, the acylation is directed to the β-position (3 or 4).
3.2.1. Friedel-Crafts Acylation
The Friedel-Crafts acylation involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[8] For the synthesis of 1-(2,5-dimethyl-1H-pyrrol-3-yl)ethanone, 2,5-dimethylpyrrole would be reacted with acetyl chloride or acetic anhydride.
Conceptual Experimental Protocol: Friedel-Crafts Acylation
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In a dry, inert atmosphere, dissolve 2,5-dimethylpyrrole in a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene).
-
Cool the solution in an ice bath.
-
Carefully add a Lewis acid catalyst (e.g., AlCl₃).
-
Slowly add the acylating agent (acetyl chloride or acetic anhydride) to the reaction mixture.
-
Allow the reaction to proceed at low temperature, followed by warming to room temperature.
-
Quench the reaction by carefully adding it to ice-water.
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Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
3.2.2. Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a milder alternative for the formylation or acylation of electron-rich aromatic rings. The Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), acts as the electrophile.[9] While commonly used for formylation, modifications can allow for acylation.
Caption: Friedel-Crafts acylation of 2,5-dimethylpyrrole.
Applications in Medicinal Chemistry
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs with a wide range of biological activities.[6] Derivatives of 2,5-dimethylpyrrole have been investigated for various therapeutic applications.
A recent study highlighted the potential of 2-(2,5-dimethyl-1H-pyrrol-1-yl) substituted compounds as selective monoamine oxidase B (MAO-B) inhibitors with neuroprotective properties.[10] Specifically, compounds such as 2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(2H-imidazol-4-yl)propanoic acid and [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetic acid demonstrated potent and selective inhibition of MAO-B, an enzyme implicated in neurodegenerative diseases like Parkinson's disease.[10] These findings underscore the importance of the 2,5-dimethylpyrrole core in the design of novel neuroprotective agents.[10]
While direct applications of 1-(2,5-dimethyl-1H-pyrrol-3-yl)ethanone are not extensively documented, its structure suggests its utility as a key intermediate for the synthesis of more complex, biologically active molecules. The acetyl group can be readily modified through various chemical transformations, such as reduction to an alcohol, conversion to an oxime, or use in condensation reactions to build larger heterocyclic systems. These modifications allow for the exploration of structure-activity relationships in drug discovery programs.
Safety and Handling
The MSDS for 2,5-dimethylpyrrole indicates that it is a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled.[11] It also causes skin and eye irritation and may cause respiratory irritation.
General Handling Precautions:
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear compatible chemical-resistant gloves and a lab coat.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or dust. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
1-(2,5-dimethyl-1H-pyrrol-3-yl)ethanone is a valuable heterocyclic compound with significant potential as a building block in organic synthesis and medicinal chemistry. Its synthesis is achievable through well-established methods such as the Paal-Knorr synthesis of the pyrrole core followed by Friedel-Crafts acylation. The demonstrated biological activity of related 2,5-dimethylpyrrole derivatives, particularly in the area of neurodegenerative diseases, highlights the importance of this scaffold in drug discovery. This technical guide provides a foundational understanding of the properties, synthesis, and potential applications of this compound, aiming to facilitate its use in further research and development.
References
- Abdelhadi, L., Hasnaoui, A., Ait Aicha, Y., Abdallah, N., Idouhli, R., Benyaich, A., Ait Ali, M., & El Firdoussi, L. (2021). 3-Acetyl-2,5-dimethyl-1,4-diphenylpyrrole: Synthesis, X-ray structure, DFT, TDDFT studies and anti-corrosion activity.
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Global Substance Registration System. 2,5-DIMETHYL-3-ACETYLPYRROLE. Available at: [Link]
- Young, D. M., & Allen, C. F. H. (1936). 2,5-dimethylpyrrole. Organic Syntheses, 16, 25.
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Boerhaave. (2021). 3-Acetyl-2,5-dimethyl-1,4-diphenylpyrrole: Synthesis, X-ray structure, DFT, TDDFT studies and anti-corrosion activity. Available at: [Link]
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Thermo Fisher Scientific. (n.d.). Ethyl 4-acetyl-3,5-dimethylpyrrole-2-carboxylate, 98%. Available at: [Link]
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Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Available at: [Link]
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MDPI. (2025). Design, Synthesis, and Evaluation of Pyrrole-Based Selective MAO-B Inhibitors with Additional AChE Inhibitory and Neuroprotective Properties Identified via Virtual Screening. Available at: [Link]
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The Good Scents Company. (n.d.). 3-acetyl-2,5-dimethyl thiophene. Available at: [Link]
- Organic Chemistry Research. (2016). An Efficient One-Pot Three-Component Reaction for the Synthesis of Novel 5-(1H-pyrrol-2-yl)ethyl-1,3-dioxane-4,6-dione Derivatives. Organic Chemistry Research, 2(2), 143-149.
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